molecular formula C25H29N3O2S B11286846 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)-N-benzylacetamide

2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)-N-benzylacetamide

Cat. No.: B11286846
M. Wt: 435.6 g/mol
InChI Key: OHWIWGSTKWFSBC-UHFFFAOYSA-N
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Description

2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)-N-benzylacetamide is a complex organic compound that features a unique structure combining an indole ring, an azepane ring, and a benzylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)-N-benzylacetamide typically involves multiple steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized from hexamethyleneimine and chloroacetyl chloride.

    Indole Derivative Preparation: The indole derivative is prepared through standard indole synthesis methods, which may involve Fischer indole synthesis or other established protocols.

    Coupling Reaction: The azepane derivative is then coupled with the indole derivative using appropriate coupling agents and conditions.

    Thioether Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)-N-benzylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

    Substitution Reagents: Various halogenating agents, nucleophiles, and electrophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)-N-benzylacetamide has several scientific research applications:

    Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent due to its unique structure and functional groups.

    Biological Studies: It can be used in biological assays to study its effects on various biological pathways and targets.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)-N-benzylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)-N-benzylacetamide is unique due to its combination of an indole ring, an azepane ring, and a benzylacetamide moiety. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C25H29N3O2S

Molecular Weight

435.6 g/mol

IUPAC Name

2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfanyl-N-benzylacetamide

InChI

InChI=1S/C25H29N3O2S/c29-24(26-16-20-10-4-3-5-11-20)19-31-23-17-28(22-13-7-6-12-21(22)23)18-25(30)27-14-8-1-2-9-15-27/h3-7,10-13,17H,1-2,8-9,14-16,18-19H2,(H,26,29)

InChI Key

OHWIWGSTKWFSBC-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)NCC4=CC=CC=C4

Origin of Product

United States

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